![molecular formula C20H23FN2O3 B10880347 (2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10880347.png)
(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl-substituted piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis may involve the reaction of 2,3-dimethoxyphenylamine with 4-(2-fluorobenzyl)piperazine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound may be used to study the effects of fluorobenzyl-substituted piperazines on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets .
Medicine
Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to a biological response. The piperazine moiety can also play a role in modulating the compound’s activity by affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(2,3-DIMETHOXYPHENYL)-N-(4-FLUOROBENZYL)METHANAMINE: This compound shares a similar structure but lacks the piperazine moiety.
(3,4-DIMETHOXYPHENYL)-N-(4-FLUOROBENZYL)METHANONE: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the dimethoxyphenyl and fluorobenzyl-substituted piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a tyrosinase inhibitor and its implications in various therapeutic contexts.
Chemical Structure and Properties
The compound has the molecular formula C20H23FN2O3 and a molecular weight of 358.4 g/mol. Its structure features a dimethoxyphenyl group and a piperazine moiety substituted with a fluorobenzyl group, which is significant for its biological interactions.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can have therapeutic applications in treating hyperpigmentation disorders and melanoma. Recent studies have highlighted the efficacy of compounds related to this compound as competitive inhibitors of tyrosinase.
Key Findings:
- Inhibition Potency: Compounds derived from the piperazine scaffold, including those with fluorobenzyl substitutions, showed IC50 values in the low micromolar range, indicating potent inhibitory effects. For instance, one derivative exhibited an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, outperforming kojic acid (IC50 = 17.76 μM) significantly .
- Mechanism of Action: Kinetic studies suggest that these compounds act as competitive inhibitors, as demonstrated through Lineweaver-Burk plots that indicated changes in the Michaelis-Menten constant (Km) upon substrate variation .
Antimelanogenic Effects
In addition to inhibiting tyrosinase activity, these compounds have been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This is particularly relevant for developing skin-whitening agents or treatments for melanoma .
Study 1: Efficacy of Piperazine Derivatives
A study evaluated various piperazine derivatives for their tyrosinase inhibition capabilities. Among them, this compound was identified as one of the most promising candidates due to its high potency and selectivity.
Compound ID | Structure | IC50 (μM) | Remarks |
---|---|---|---|
23 | - | 0.18 | Most potent inhibitor |
26 | - | 0.09 | Exhibited low cytotoxicity |
Kojic Acid | - | 17.76 | Reference compound |
Study 2: Docking Studies
Molecular docking studies revealed that the compound binds effectively to the active site of tyrosinase, suggesting a favorable interaction profile that could be leveraged for drug design.
Properties
Molecular Formula |
C20H23FN2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-9-5-7-16(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-3-4-8-17(15)21/h3-9H,10-14H2,1-2H3 |
InChI Key |
ZCABNZUVILAECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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